

A Technical Guide to the Physical Properties of Deuterated Isoamyl Alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylbutanol - d2

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Executive Summary: This document provides a detailed overview of the physical properties of isoamyl alcohol and explores the anticipated effects of deuteration. Due to the limited availability of specific experimental data for deuterated variants of isoamyl alcohol, this guide establishes a baseline by presenting the well-documented properties of standard (non-deuterated) isoamyl alcohol. It further explains the theoretical and practical implications of isotopic substitution, offering researchers a predictive framework for their work. Detailed experimental protocols for measuring key physical properties are also provided to facilitate laboratory validation.

Introduction to Deuterated Isoamyl Alcohol

Isoamyl alcohol, systematically named 3-methyl-1-butanol, is a colorless liquid with the chemical formula $C_5H_{12}O$.^{[1][2][3]} It is a common fusel alcohol, produced as a byproduct of ethanol fermentation, and serves as a precursor in the synthesis of various esters, such as banana oil.^{[2][4]}

Deuteration, the process of replacing hydrogen atoms (1H) with their heavier isotope, deuterium (2H or D), is a critical tool in pharmaceutical research and development. Deuterated compounds are used to:

- **Investigate Reaction Mechanisms:** The kinetic isotope effect can provide insights into bond-breaking steps.

- **Enhance Metabolic Stability:** The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes, potentially improving a drug's pharmacokinetic profile.
- **Serve as NMR Solvents:** Deuterated solvents are essential in proton NMR spectroscopy to avoid interference from solvent signals.^[5]

This guide focuses on the physical characteristics of deuterated isoamyl alcohol, providing a foundational understanding for its application in scientific research.

Physical Properties of Isoamyl Alcohol (Non-Deuterated)

The following table summarizes the key physical properties of standard, non-deuterated isoamyl alcohol, which serve as a benchmark for understanding its deuterated analogues.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₂ O	^[1] ^[2]
Molecular Weight	88.15 g/mol	^[1] ^[6] ^[7]
Appearance	Clear, colorless liquid	^[1] ^[2]
Odor	Disagreeable, characteristic alcohol odor	^[1] ^[2] ^[6]
Density	~0.810 g/cm ³ at 20°C	^[2] ^[8]
Melting Point	-117 °C (-179 °F)	^[1] ^[2] ^[7]
Boiling Point	~131-132 °C	^[1] ^[2] ^[3]
Solubility in Water	Slightly soluble (~25-28 g/L)	^[2] ^[4] ^[7]
Refractive Index (n _{20/D})	~1.406 - 1.407	^[7] ^[9] ^[10]
Viscosity	~3.692 mPa·s	^[2] ^[4]
Vapor Pressure	~2.8 mmHg at 20°C	^[2] ^[6]
Flash Point	~43.5 °C (closed cup)	^[3] ^[7]

Predicted Effects of Deuteration on Physical Properties

Substituting hydrogen with deuterium atoms will systematically alter the physical properties of isoamyl alcohol. The magnitude of these changes depends on the number and position of the deuterium atoms.

Molecular Weight

The most direct effect of deuteration is an increase in molecular weight. Each protium (^1H) atom has a mass of ~ 1.008 amu, while each deuterium (^2H) atom has a mass of ~ 2.014 amu. The table below illustrates the calculated molecular weight for several possible deuterated isotopologues of isoamyl alcohol.

Isotopologue Name	Common Abbreviation	Number of Deuterium Atoms	Predicted Molecular Weight (g/mol)
Isoamyl alcohol-d ₁ (hydroxyl)	IA-OD	1	89.16
Isoamyl alcohol-d ₂ (C1)	IA-1,1-d ₂	2	90.16
Isoamyl alcohol-d ₇	IA-d ₇	7	95.19
Perdeuterated Isoamyl alcohol	IA-d ₁₂	12	100.22

Density

Due to the higher mass of deuterium, the density of deuterated isoamyl alcohol is expected to be slightly higher than that of its non-deuterated counterpart.

Boiling and Melting Points

The C-D bond is slightly stronger and shorter than the C-H bond, which can lead to subtle changes in intermolecular forces (van der Waals interactions). Consequently, the boiling and

melting points of deuterated compounds are often slightly different from their protonated analogues. While the direction of change can vary, a slight increase in the boiling point is commonly observed.

Refractive Index and Viscosity

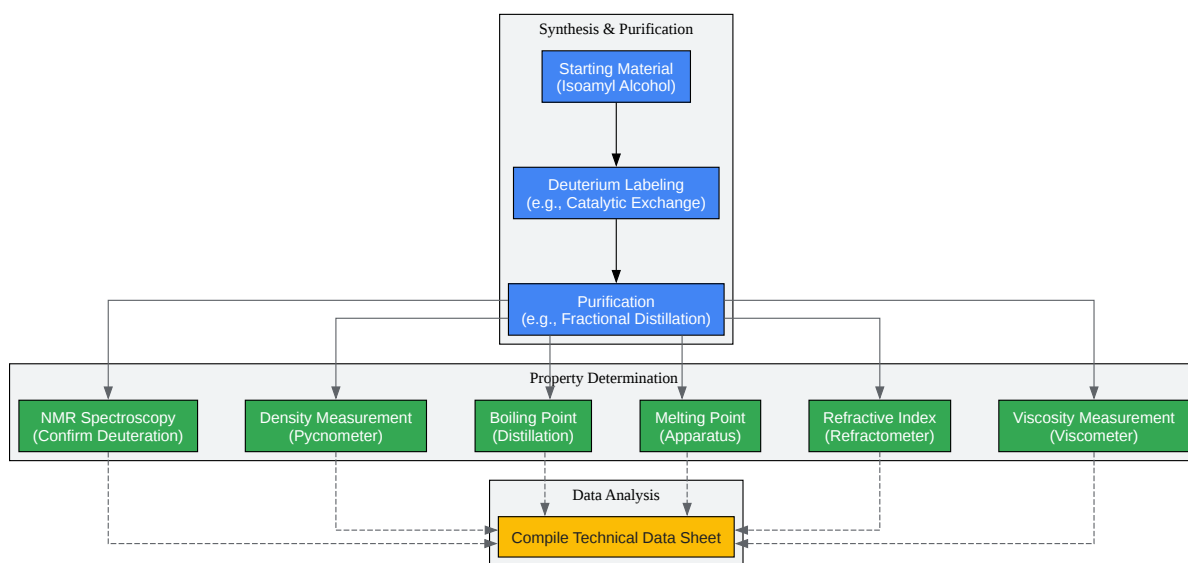
Changes in molecular polarizability and intermolecular forces due to deuteration are also expected to cause minor increases in both the refractive index and viscosity.^[11]

Experimental Workflow & Methodologies

The precise determination of these physical properties requires standardized experimental procedures. The following sections detail the protocols for key measurements.

Workflow for Physical Property Characterization

The logical flow for synthesizing and characterizing deuterated isoamyl alcohol is depicted below. This process begins with isotopic labeling, followed by purification and subsequent measurement of its distinct physical properties.



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Caption: Workflow for the synthesis and physical characterization of deuterated isoamyl alcohol.

Protocol for Boiling Point Determination

The boiling point can be determined using the distillation method.

- **Apparatus Setup:** Assemble a standard distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. Place a calibrated thermometer in the distillation head, ensuring the top of the bulb is level with the bottom of the side-arm leading to the condenser.
- **Sample Preparation:** Place the deuterated isoamyl alcohol sample (~10-20 mL) and a few boiling chips into the round-bottom flask.
- **Heating:** Gently heat the flask using a heating mantle.
- **Measurement:** Record the temperature at which the liquid boils and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point.

Protocol for Density Measurement

A pycnometer (specific gravity bottle) is used for precise density measurement.

- **Calibration:** Clean, dry, and weigh the empty pycnometer (m_1). Fill it with deionized water of a known temperature and weigh it again (m_2).
- **Sample Measurement:** Empty and dry the pycnometer, then fill it with the deuterated isoamyl alcohol sample at the same temperature and weigh it (m_3).
- **Calculation:** The density (ρ) is calculated using the formula: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$

Protocol for Refractive Index Measurement

An Abbe refractometer is used to measure the refractive index.

- **Calibration:** Calibrate the instrument using a standard sample with a known refractive index (e.g., distilled water).
- **Sample Application:** Place a few drops of the deuterated isoamyl alcohol onto the prism of the refractometer.
- **Measurement:** Close the prism and adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

- Reading: Read the refractive index from the instrument's scale. The measurement is temperature-dependent and is typically performed at 20°C.

Protocol for NMR Analysis (Confirmation of Deuteration)

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the location and extent of deuteration.

- Sample Preparation: Dissolve a small amount of the sample in a suitable non-deuterated solvent (if possible) or analyze it neat.
- ^1H NMR Spectrum: Acquire a proton NMR spectrum. The absence or reduced integration of signals at specific chemical shifts, compared to the spectrum of standard isoamyl alcohol, confirms deuteration at those positions.
- D₂O Shake: To confirm a hydroxyl (-OD) group, a "D₂O shake" can be performed. After acquiring an initial ^1H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the tube is shaken, and a second spectrum is acquired. The disappearance of the O-H proton signal confirms its identity.[5]

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- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Deuterated Isoamyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1147822#physical-properties-of-deuterated-isoamyl-alcohol>]

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